1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one
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Overview
Description
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one is a complex organic compound known for its unique structure and properties. This compound features a macrocyclic ether (crown ether) with an azacyclopentadecane ring, which is linked to a docosanone chain. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one typically involves the formation of the crown ether ring followed by the attachment of the docosanone chain. The crown ether can be synthesized through a series of cyclization reactions involving ethylene glycol derivatives and an amine. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential to interact with biological macromolecules and influence biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one involves its ability to form stable complexes with cations. This complexation can influence various molecular targets and pathways, including:
Ion Transport: Facilitating the transport of ions across membranes.
Catalysis: Acting as a catalyst in chemical reactions by stabilizing transition states.
Drug Delivery: Enhancing the solubility and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
2-(1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl)-2,4,6-heptatrien-1-one: A structurally related compound with different functional groups.
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)benzaldehyde: A compound with a benzaldehyde group attached to the crown ether.
Uniqueness
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one is unique due to its long docosanone chain, which imparts distinct physical and chemical properties compared to other crown ethers
Properties
CAS No. |
143050-63-9 |
---|---|
Molecular Formula |
C32H63NO5 |
Molecular Weight |
541.8 g/mol |
IUPAC Name |
1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)docosan-1-one |
InChI |
InChI=1S/C32H63NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(34)33-22-24-35-26-28-37-30-31-38-29-27-36-25-23-33/h2-31H2,1H3 |
InChI Key |
ITAWFBXVBHULTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
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